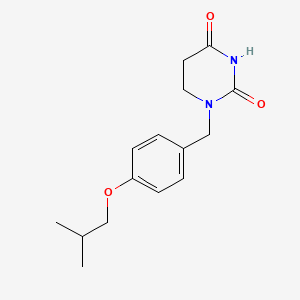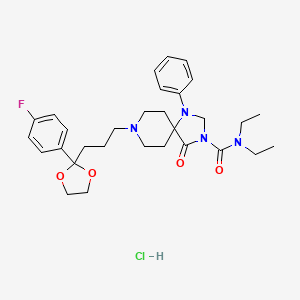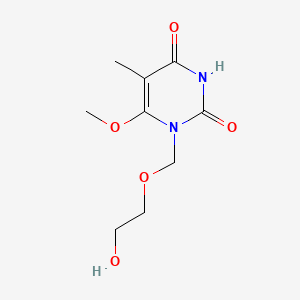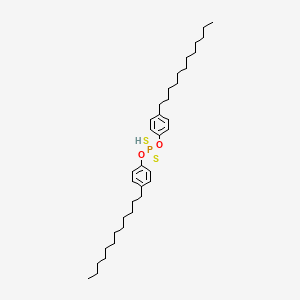
6'-a-F-carbocyclicddU
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-a-F-carbocyclicddU is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a fluorine atom and a carbocyclic ring, distinguishing it from other nucleoside analogs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-a-F-carbocyclicddU typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the fluorine atom and the formation of the carbocyclic ring. Common synthetic routes involve nucleophilic substitution reactions, cyclization reactions, and various protection and deprotection steps to ensure the correct functional groups are in place.
Industrial Production Methods
Industrial production of 6’-a-F-carbocyclicddU requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as crystallization and chromatography are employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6’-a-F-carbocyclicddU undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
6’-a-F-carbocyclicddU has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against viruses like HIV and hepatitis.
Medicine: Investigated for its anticancer properties, as it can inhibit the replication of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a tool in biochemical research.
Wirkmechanismus
The mechanism of action of 6’-a-F-carbocyclicddU involves its incorporation into the DNA or RNA of target cells. This incorporation disrupts the normal replication process, leading to the inhibition of viral or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid synthesis. The pathways affected by this compound are primarily those related to DNA and RNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6’-a-F-carbocyclicddC: Another nucleoside analog with similar antiviral properties.
6’-a-F-carbocyclicddA: Known for its anticancer activity.
6’-a-F-carbocyclicddG: Studied for its potential in treating viral infections.
Uniqueness
6’-a-F-carbocyclicddU is unique due to its specific structure, which includes a fluorine atom and a carbocyclic ring. This structure imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs. Its ability to inhibit both viral and cancer cell replication highlights its versatility and potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
129829-87-4 |
|---|---|
Molekularformel |
C10H13FN2O3 |
Molekulargewicht |
228.22 g/mol |
IUPAC-Name |
1-[(1S,2S,3S)-2-fluoro-3-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O3/c11-9-6(5-14)1-2-7(9)13-4-3-8(15)12-10(13)16/h3-4,6-7,9,14H,1-2,5H2,(H,12,15,16)/t6-,7-,9-/m0/s1 |
InChI-Schlüssel |
BGMJYSAHUYZLAO-ZKWXMUAHSA-N |
Isomerische SMILES |
C1C[C@@H]([C@H]([C@@H]1CO)F)N2C=CC(=O)NC2=O |
Kanonische SMILES |
C1CC(C(C1CO)F)N2C=CC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)





![Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B15195189.png)
![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)

